Cas no 1006470-51-4 (4-bromo-1-butyl-1H-pyrazol-3-amine)

4-bromo-1-butyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1-butyl-1H-pyrazol-3-amine
- EN300-230226
- STL573296
- BBL038125
- 4-bromo-1-butylpyrazol-3-amine
- 1006470-51-4
- AKOS000308981
- 4-bromo-1-butyl-pyrazol-3-amine
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- MDL: MFCD06805177
- Inchi: InChI=1S/C7H12BrN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10)
- InChI Key: DSBZWNSFWWYQSP-UHFFFAOYSA-N
- SMILES: CCCCN1C=C(C(=N)N1)Br
Computed Properties
- Exact Mass: 217.021
- Monoisotopic Mass: 217.021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
- XLogP3: 1.8
4-bromo-1-butyl-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230226-5g |
4-bromo-1-butyl-1H-pyrazol-3-amine |
1006470-51-4 | 5g |
$1364.0 | 2023-09-15 | ||
Enamine | EN300-230226-5.0g |
4-bromo-1-butyl-1H-pyrazol-3-amine |
1006470-51-4 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
Enamine | EN300-230226-10.0g |
4-bromo-1-butyl-1H-pyrazol-3-amine |
1006470-51-4 | 95% | 10.0g |
$2024.0 | 2024-06-20 | |
Enamine | EN300-230226-2.5g |
4-bromo-1-butyl-1H-pyrazol-3-amine |
1006470-51-4 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
Enamine | EN300-230226-0.1g |
4-bromo-1-butyl-1H-pyrazol-3-amine |
1006470-51-4 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
Enamine | EN300-230226-0.25g |
4-bromo-1-butyl-1H-pyrazol-3-amine |
1006470-51-4 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
Enamine | EN300-230226-0.05g |
4-bromo-1-butyl-1H-pyrazol-3-amine |
1006470-51-4 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
Enamine | EN300-230226-1.0g |
4-bromo-1-butyl-1H-pyrazol-3-amine |
1006470-51-4 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
Enamine | EN300-230226-10g |
4-bromo-1-butyl-1H-pyrazol-3-amine |
1006470-51-4 | 10g |
$2024.0 | 2023-09-15 | ||
Enamine | EN300-230226-0.5g |
4-bromo-1-butyl-1H-pyrazol-3-amine |
1006470-51-4 | 95% | 0.5g |
$353.0 | 2024-06-20 |
4-bromo-1-butyl-1H-pyrazol-3-amine Related Literature
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
Additional information on 4-bromo-1-butyl-1H-pyrazol-3-amine
Recent Advances in the Study of 4-bromo-1-butyl-1H-pyrazol-3-amine (CAS: 1006470-51-4) in Chemical Biology and Pharmaceutical Research
The compound 4-bromo-1-butyl-1H-pyrazol-3-amine (CAS: 1006470-51-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic amine, characterized by a pyrazole core substituted with a bromine atom and a butylamine side chain, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 4-bromo-1-butyl-1H-pyrazol-3-amine derivatives for enhanced biological activity. The researchers employed a multi-step synthetic route, starting from commercially available pyrazole precursors, to introduce the bromine and butylamine substituents. The study highlighted the importance of the bromine atom in modulating the compound's reactivity and binding affinity to target proteins. Computational docking studies revealed that the bromine substituent facilitates hydrophobic interactions with key residues in the ATP-binding pocket of several kinases, suggesting potential applications in oncology.
In the realm of anti-inflammatory drug development, a recent preprint on bioRxiv (2024) investigated the effects of 4-bromo-1-butyl-1H-pyrazol-3-amine on NF-κB signaling pathways. The compound demonstrated significant inhibition of pro-inflammatory cytokine production in macrophage cell lines at micromolar concentrations. Mechanistic studies using Western blot and qPCR techniques showed that the compound interferes with the phosphorylation and nuclear translocation of NF-κB subunits, providing a molecular basis for its anti-inflammatory effects. These findings position 4-bromo-1-butyl-1H-pyrazol-3-amine as a potential lead compound for developing novel anti-inflammatory agents.
From a pharmaceutical chemistry perspective, the metabolic stability and pharmacokinetic properties of 4-bromo-1-butyl-1H-pyrazol-3-amine were evaluated in a 2023 ADMET study published in Xenobiotica. The compound exhibited moderate metabolic stability in human liver microsomes, with a half-life of approximately 45 minutes. The butylamine side chain was identified as the primary site of oxidative metabolism, leading researchers to explore structural modifications to improve metabolic stability while maintaining biological activity. These findings have important implications for the future development of this compound class as drug candidates.
Emerging applications of 4-bromo-1-butyl-1H-pyrazol-3-amine in chemical biology include its use as a versatile building block for the synthesis of more complex molecular scaffolds. A recent publication in Organic Letters (2024) demonstrated its utility in palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse pyrazole-based libraries for high-throughput screening. The bromine atom serves as an excellent handle for various metal-catalyzed transformations, while the amino group provides opportunities for further derivatization through amide bond formation or reductive amination.
In conclusion, recent research on 4-bromo-1-butyl-1H-pyrazol-3-amine (CAS: 1006470-51-4) highlights its growing importance in medicinal chemistry and drug discovery. The compound's unique structural features, combined with its demonstrated biological activities and synthetic versatility, make it a valuable tool for researchers in chemical biology and pharmaceutical sciences. Future studies will likely focus on optimizing its pharmacological properties and exploring its potential in treating various diseases, particularly in oncology and inflammation-related disorders.
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